molecular formula C35H37ClN2O3S B171409 Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate CAS No. 136694-18-3

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate

Cat. No.: B171409
CAS No.: 136694-18-3
M. Wt: 601.2 g/mol
InChI Key: VFRXMMIRFNYCEH-UHFFFAOYSA-N
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Description

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate is a complex organic compound known for its multifaceted chemical structure, including indole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound is intricate, often involving several steps. Typically, the process starts with the construction of the indole core, followed by the attachment of quinolin-2-ylmethoxy and 4-chlorobenzyl groups. The introduction of the tert-butylthio and methyl ester functionalities is performed in the final steps. Reagents such as tert-butylthiol, quinoline-2-carbaldehyde, and 4-chlorobenzyl bromide are commonly used, alongside catalysts and solvents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial-scale production requires optimization for yield and purity. Techniques such as automated synthesis and continuous flow chemistry are employed to streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms, often using agents like hydrogen peroxide or peracids.

  • Reduction: Removal of oxygen or addition of hydrogen, typically using reagents like lithium aluminum hydride.

  • Substitution: Replacement of functional groups, facilitated by nucleophilic or electrophilic agents.

Common Reagents and Conditions: Reagents like sodium hydride, palladium catalysts, and organic solvents (e.g., dichloromethane) are frequently used. Reactions are usually conducted at ambient to elevated temperatures, under inert atmospheres to prevent side reactions.

Major Products: Oxidation can yield sulfoxides or sulfones, reduction often results in the conversion of quinoline to tetrahydroquinoline, and substitution reactions can lead to derivatives with modified functional groups, impacting the compound's properties.

Scientific Research Applications

This compound has significant potential in medicinal chemistry , particularly as a scaffold for developing novel pharmaceuticals. Its unique structure makes it a candidate for targeting specific biological pathways, such as kinase inhibition or receptor modulation. In biology , it is studied for its interactions with cellular proteins and its potential to influence cellular processes. In industry , it finds applications in the development of advanced materials, including light-emitting diodes (LEDs) and organic semiconductors, owing to its electronic properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets such as enzymes and receptors. For instance, the indole and quinoline moieties can bind to active sites of enzymes, inhibiting their activity. The compound can also modulate signaling pathways by binding to receptors, influencing cellular responses. Its structure allows it to engage in various non-covalent interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other indole- and quinoline-based compounds, Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate stands out due to its combined functionalities and their synergistic effects. Similar compounds include:

  • Indole-3-carbinol: : Primarily found in cruciferous vegetables, known for its anticancer properties.

  • Quinoline: : A basic structure for antimalarial drugs like chloroquine and hydroxychloroquine.

This compound's uniqueness lies in its ability to incorporate multiple pharmacophores, making it a versatile molecule for various applications.

Properties

IUPAC Name

methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37ClN2O3S/c1-34(2,3)42-32-28-19-27(41-22-26-16-13-24-9-7-8-10-29(24)37-26)17-18-30(28)38(21-23-11-14-25(36)15-12-23)31(32)20-35(4,5)33(39)40-6/h7-19H,20-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRXMMIRFNYCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570263
Record name Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136694-18-3
Record name Methyl 3-{3-(tert-butylsulfanyl)-1-[(4-chlorophenyl)methyl]-5-[(quinolin-2-yl)methoxy]-1H-indol-2-yl}-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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